N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
作用機序
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive inhibitor of GABA-AT, binding to the enzyme's active site and preventing the breakdown of GABA. By increasing the levels of GABA in the brain, this compound enhances GABAergic neurotransmission and can potentially modulate neuronal excitability and reduce seizure activity.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can potentially lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and modulation of synaptic plasticity.
実験室実験の利点と制限
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, its high potency and selectivity can also pose challenges in terms of dosing and toxicity in animal models.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its therapeutic applications. These include:
1. Further preclinical studies to investigate the efficacy and safety of this compound in animal models of epilepsy, addiction, anxiety, and depression.
2. Clinical trials to evaluate the safety and efficacy of this compound in human patients with these disorders.
3. Development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential of this compound as a tool for studying the role of GABAergic neurotransmission in other neurological and psychiatric disorders.
5. Examination of the potential of this compound as a therapeutic agent for other conditions, such as pain, sleep disorders, and neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic neurotransmission through inhibition of GABA-AT makes it a valuable tool for studying the role of GABA in brain function and dysfunction. Further research is needed to fully understand its therapeutic potential and to develop novel derivatives with improved properties.
科学的研究の応用
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy.
特性
IUPAC Name |
N-cyclopentyl-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-13-7-3-6-10-16(13)20-12-14(11-17(20)21)18(22)19-15-8-4-5-9-15/h3,6-7,10,14-15H,2,4-5,8-9,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPCILMIAGGDOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。